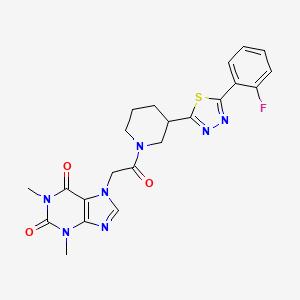![molecular formula C16H16N4O2S B2843668 3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891125-31-8](/img/structure/B2843668.png)
3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-a]pyrimidine core, with a phenylethylthio group at the 3-position and a propyl group at the 5-position. The exact structure would need to be confirmed using techniques such as X-ray diffraction .Scientific Research Applications
- Compound 5 derived from this structure demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary explosive benchmark CL-20 . It holds promise as a secondary explosive.
- Azo compound 10 boasts remarkable thermal stability (Td = 305 °C), high density (1.91 g/cm³), and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa) compared to existing heat-resistant explosives . It could find applications in heat-resistant explosives.
- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but also impressive detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa) among azide-containing primary explosives . These features suggest potential applications as primary explosives.
- Derivatives bearing 4-oxo-pyridazinone moieties (related to this compound) were evaluated against cancer cell lines (A549, MCF-7, and HeLa). Investigating their IC50 values could reveal potential anticancer properties .
- A case study involving Sitagliptin drug products and Sitagliptin/Metformin drug products explored contamination with N-nitroso-triazolopyrazine (NTTP) , a related compound. Analytical methods were developed to detect NTTP and its precursor .
Energetic Materials
Anticancer Research
Pharmaceutical Contaminant Study
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its safety profile, and investigation of its potential applications. For example, it could be interesting to study its potential use as a pharmaceutical agent, given the known biological activities of 1,2,4-triazolo[4,3-a]pyrimidines .
properties
IUPAC Name |
3-phenacylsulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-6-12-9-14(22)17-15-18-19-16(20(12)15)23-10-13(21)11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWOLJPQSGKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

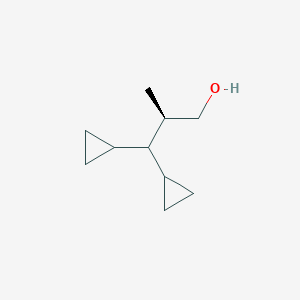

![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
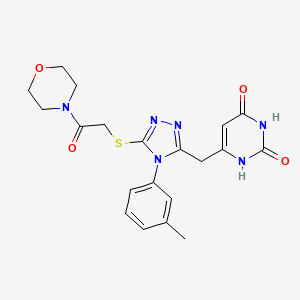
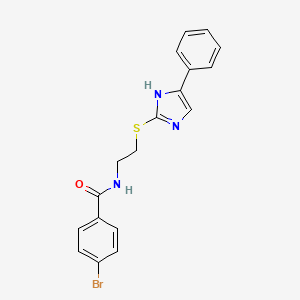
![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)
![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)
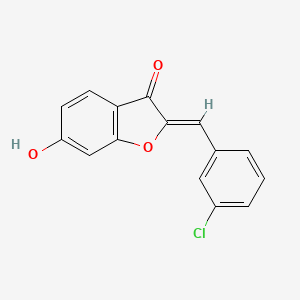

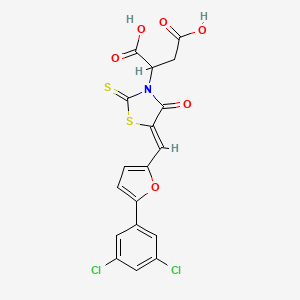
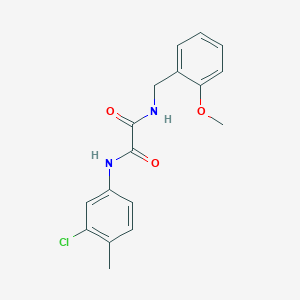
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)
![Methyl 4-(((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2843606.png)
